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Compound of Interest

Compound Name: SIRT3-IN-2

Cat. No.: B163369 Get Quote

Disclaimer: There is currently no publicly available in vivo data regarding the dosage and

administration of the specific compound SIRT3-IN-2 in animal models. The information

provided below is based on a more potent and well-characterized SIRT3 inhibitor, SJ-106C,

and is intended to serve as a representative example and guide for researchers interested in

studying the effects of SIRT3 inhibition in vivo. Researchers should conduct their own dose-

finding and toxicology studies for any new compound, including SIRT3-IN-2.

Introduction to SIRT3 Inhibition
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial

role in regulating mitochondrial function, metabolism, and cellular stress responses.[1][2][3][4]

Its involvement in various pathological conditions, including cancer and metabolic diseases,

has made it an attractive therapeutic target.[5][6] Pharmacological inhibition of SIRT3 allows for

the investigation of its role in disease progression and the evaluation of its therapeutic

potential.

These application notes provide a detailed protocol for the in vivo administration of the SIRT3

inhibitor SJ-106C in a mouse xenograft model, which can be adapted for other SIRT3 inhibitors

and animal models with appropriate modifications.

Quantitative Data Summary
The following table summarizes the dosage and administration details for the SIRT3 inhibitor

SJ-106C as reported in a diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b163369?utm_src=pdf-interest
https://www.benchchem.com/product/b163369?utm_src=pdf-body
https://www.benchchem.com/product/b163369?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8341665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6901967/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2024.1434459/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10859967/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01979
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.02713/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403614/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compo
und

Animal
Model

Cell
Line

Dosage
Adminis
tration
Route

Dosing
Frequen
cy

Study
Duratio
n

Referen
ce

SJ-106C
NSG

Mice
OCI-LY7 50 mg/kg

Intraperit

oneal

(IP)

Five
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Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a SIRT3 Inhibitor in
a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the SIRT3 inhibitor

SJ-106C in a subcutaneous OCI-LY7 DLBCL xenograft model in immunodeficient mice.[7]

1. Materials:

SIRT3 Inhibitor (e.g., SJ-106C)

Vehicle (appropriate for solubilizing the inhibitor)

OCI-LY7 cells

Matrigel Basement Membrane Matrix

Phosphate-Buffered Saline (PBS), sterile

8-week-old male NSG (NOD scid gamma) mice

Syringes and needles (appropriate for cell injection and IP administration)

Calipers for tumor measurement

Animal balance

2. Methods:
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2.1. Cell Preparation and Xenograft Implantation:

Culture OCI-LY7 cells under standard conditions.
On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and
Matrigel.
Subcutaneously inject 10 million cells in a volume of 100 µL into both flanks of each 8-week-
old male NSG mouse.[7]
Monitor the mice for tumor growth.

2.2. Animal Grouping and Treatment:

Once tumors reach a palpable size, randomize the mice into treatment and control groups
(n=5 mice per group).[7]
Prepare the SIRT3 inhibitor SJ-106C at a concentration that allows for a final dose of 50
mg/kg. The vehicle used for solubilization should be used as the control.
Administer the SIRT3 inhibitor or vehicle via intraperitoneal (IP) injection.[7]
Repeat the administration five times per week for a total of 24 days.[7]

2.3. Monitoring and Endpoint:

Measure tumor volumes using calipers at regular intervals. The formula for tumor volume is:
(Length x Width²) / 2.
Monitor the body weight of the mice throughout the study to assess toxicity.[7]
At the end of the 24-day treatment period, euthanize the mice according to institutional
guidelines.
Dissect the tumors and measure their final weight.[7]

3. Data Analysis:

Compare the tumor growth curves and final tumor weights between the treatment and

vehicle control groups.

Analyze the body weight data to assess any significant differences, which could indicate

toxicity.

Statistical analysis (e.g., Student's t-test) should be used to determine the significance of the

observed differences.
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Caption: SIRT3 signaling pathway and the effect of its inhibition.

Experimental Workflow Diagram
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Caption: Experimental workflow for in vivo testing of a SIRT3 inhibitor.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b163369?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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